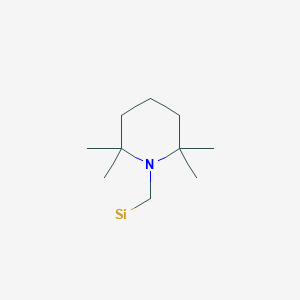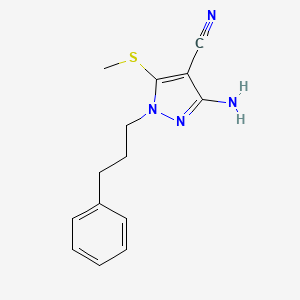
1H-Pyrazole-4-carbonitrile, 3-amino-5-(methylthio)-1-(3-phenylpropyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrazole-4-carbonitrile, 3-amino-5-(methylthio)-1-(3-phenylpropyl)- is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by its unique substituents, including an amino group, a methylthio group, and a phenylpropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-4-carbonitrile, 3-amino-5-(methylthio)-1-(3-phenylpropyl)- typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For example, the reaction may start with the condensation of a hydrazine derivative with a suitable nitrile compound, followed by the introduction of the methylthio and phenylpropyl groups through nucleophilic substitution reactions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often requires the use of specialized equipment and stringent quality control measures to ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions
1H-Pyrazole-4-carbonitrile, 3-amino-5-(methylthio)-1-(3-phenylpropyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents at specific positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound may find use in the development of new materials or as a catalyst in chemical processes.
作用机制
The mechanism of action of 1H-Pyrazole-4-carbonitrile, 3-amino-5-(methylthio)-1-(3-phenylpropyl)- depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact mechanism would require detailed studies, including molecular docking, biochemical assays, and in vivo experiments.
相似化合物的比较
Similar Compounds
- 1H-Pyrazole-4-carbonitrile, 3-amino-5-(methylthio)-1-(2-phenylethyl)-
- 1H-Pyrazole-4-carbonitrile, 3-amino-5-(methylthio)-1-(4-phenylbutyl)-
- 1H-Pyrazole-4-carbonitrile, 3-amino-5-(ethylthio)-1-(3-phenylpropyl)-
Uniqueness
1H-Pyrazole-4-carbonitrile, 3-amino-5-(methylthio)-1-(3-phenylpropyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
512845-52-2 |
|---|---|
分子式 |
C14H16N4S |
分子量 |
272.37 g/mol |
IUPAC 名称 |
3-amino-5-methylsulfanyl-1-(3-phenylpropyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C14H16N4S/c1-19-14-12(10-15)13(16)17-18(14)9-5-8-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3,(H2,16,17) |
InChI 键 |
MFBACFMNROJVST-UHFFFAOYSA-N |
规范 SMILES |
CSC1=C(C(=NN1CCCC2=CC=CC=C2)N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2H-Pyran, 3,6-dihydro-2-[(triphenylmethoxy)methyl]-, (2S)-](/img/structure/B14240962.png)
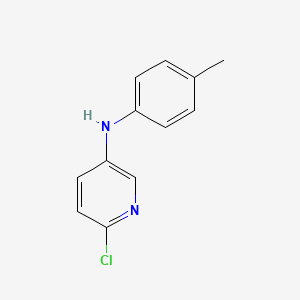

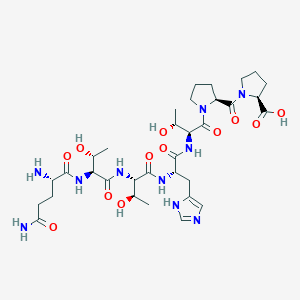
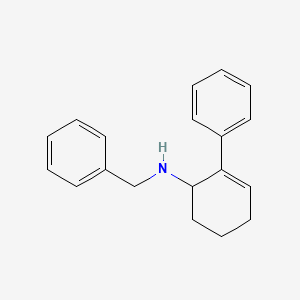
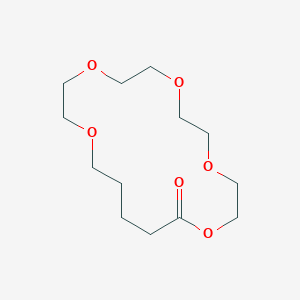
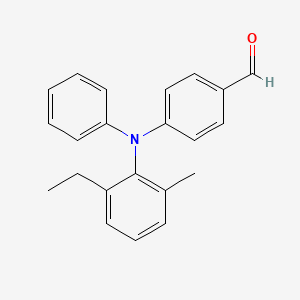
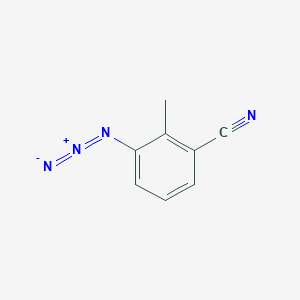
![Tributyl[(tetradecyloxy)methyl]phosphanium bromide](/img/structure/B14241003.png)
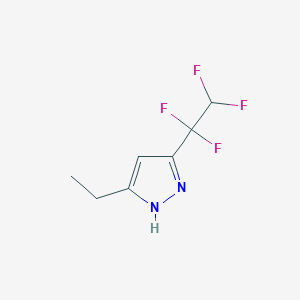
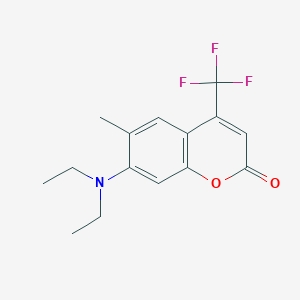
![2-[(4-chlorophenyl)sulfonylamino]-N-[(4-fluorophenyl)methylideneamino]benzamide](/img/structure/B14241022.png)
![3-(4-Methoxybenzoyl)pyrrolo[1,2-a]quinoxaline-1,2,4(5H)-trione](/img/structure/B14241030.png)
